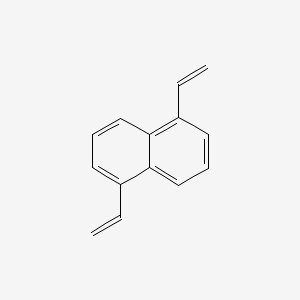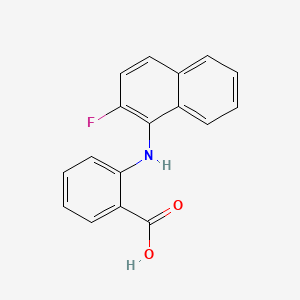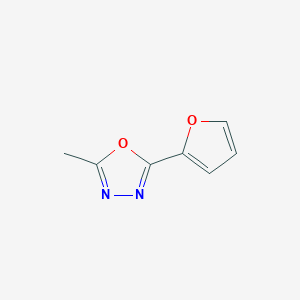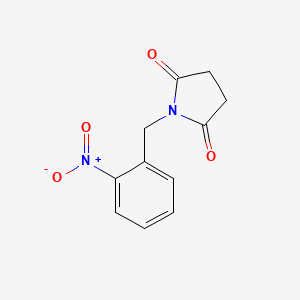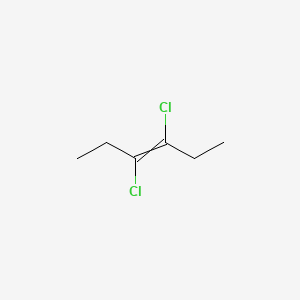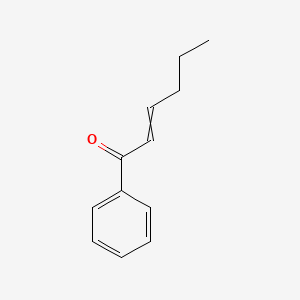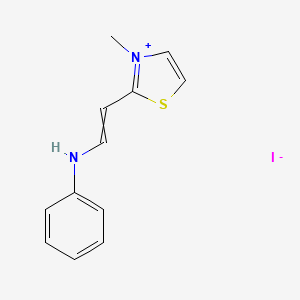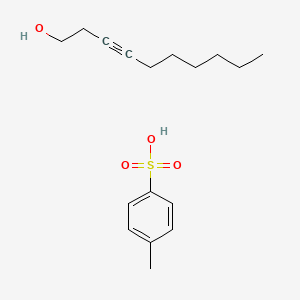
Dec-3-yn-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-3-yn-1-ol;4-methylbenzenesulfonic acid:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dec-3-yn-1-ol: can be synthesized through the hydration of dec-3-yne using a hydroboration-oxidation reaction. The reaction involves the addition of borane (BH3) to dec-3-yne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
4-Methylbenzenesulfonic acid: is typically prepared by sulfonation of toluene with sulfuric acid (H2SO4) or oleum. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods:
- Industrial production of 4-methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by purification steps such as crystallization and filtration to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dec-3-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The alkyne group in dec-3-yn-1-ol can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: 4-Methylbenzenesulfonic acid can undergo nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: NaOH, KOH
Major Products:
- Oxidation of dec-3-yn-1-ol can yield dec-3-ynal or dec-3-ynoic acid.
- Reduction of dec-3-yn-1-ol can yield dec-3-en-1-ol or decanol.
- Substitution reactions of 4-methylbenzenesulfonic acid can yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Dec-3-yn-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
- 4-Methylbenzenesulfonic acid is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology:
- Dec-3-yn-1-ol has been studied for its potential antimicrobial properties.
- 4-Methylbenzenesulfonic acid is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Medicine:
- Dec-3-yn-1-ol derivatives are being explored for their potential use in drug development.
- 4-Methylbenzenesulfonic acid is used in the formulation of certain medications and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Dec-3-yn-1-ol is used in the production of specialty chemicals and materials.
- 4-Methylbenzenesulfonic acid is used in the manufacture of dyes, detergents, and resins.
Mecanismo De Acción
Dec-3-yn-1-ol:
- The hydroxyl group in dec-3-yn-1-ol can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
- The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis.
4-Methylbenzenesulfonic acid:
- The sulfonic acid group is highly acidic, making it a strong acid catalyst in various chemical reactions.
- The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparación Con Compuestos Similares
Dec-3-yne: Similar to dec-3-yn-1-ol but lacks the hydroxyl group, making it less reactive in certain reactions.
Benzene sulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group, affecting its solubility and reactivity.
Uniqueness:
- Dec-3-yn-1-ol’s combination of an alkyne and alcohol functional group makes it a versatile intermediate in organic synthesis.
- 4-Methylbenzenesulfonic acid’s strong acidity and ability to act as a catalyst in various reactions make it valuable in both laboratory and industrial settings.
Propiedades
Número CAS |
51721-40-5 |
|---|---|
Fórmula molecular |
C17H26O4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
dec-3-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-6,9-10H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
NVGKUEHRQPCUBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
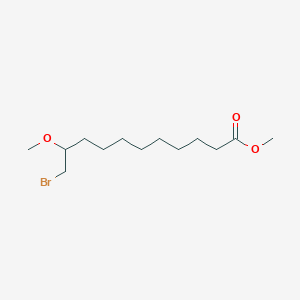
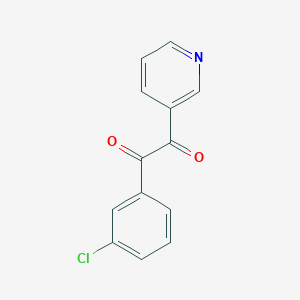
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
